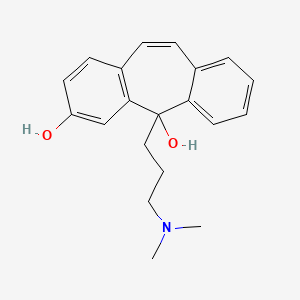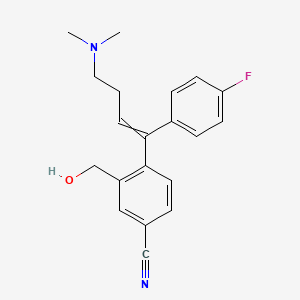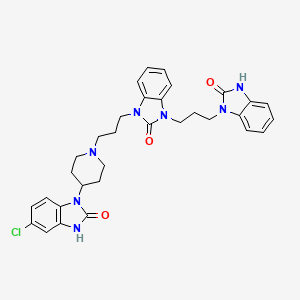
Domperidone impurity E
Descripción general
Descripción
Domperidone impurity E, also known as 3’-[3-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)propyl] Domperidone, is a derivative of Domperidone . It has a molecular formula of C32H34ClN7O3 and a molecular weight of 600.1 .
Synthesis Analysis
Domperidone can be synthesized from the coupling reaction of two benzimidazolone derivatives . The synthesis involves the cyclization of o-phenylenediamine with carbonyl reagents followed by coupling with 1,3-dihalopropane, and the coupling reaction of o-halo or o-amino substituted nitrobenzene with 1,3-disubstituted propane followed by reduction and cyclization .
Molecular Structure Analysis
The molecular structure of Domperidone impurity E is complex, with multiple benzimidazolone rings and a piperidine ring . The exact structure would require more detailed analysis using techniques such as X-ray crystallography.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Domperidone impurity E are complex and involve multiple steps . These include cyclization reactions, coupling reactions, and reduction reactions .
Aplicaciones Científicas De Investigación
Corrosion Control
- Domperidone has been investigated for its role in inhibiting copper corrosion in saline solutions. It was found to be an effective anodic inhibitor, achieving up to 94.2% efficiency. This potential application is based on the molecule's ability to adsorb on copper surfaces, with studies confirming its inhibitory action through techniques like SEM and AFM (Wang et al., 2014).
Substance Analysis in Pharmaceuticals
- Research has been conducted on determining the related substances of Domperidone in raw materials and tablets. This involves methods like using specific columns and mobile phases to identify impurities in various batches of Domperidone tablets (Y. Bo, 2013).
Electrochemical Analysis
- Studies have developed sensitive methods for determining Domperidone in biological fluids using modified sensors, highlighting its potential for clinical diagnosis. These methods focus on the electrochemical properties of Domperidone, offering insights into its analytical applications in medicine and pharmaceuticals (Gupta & Goyal, 2015).
Charge Transfer Complexes
- Research into the chemical and physical properties of Domperidone's charge transfer complexes with various organic π-acceptors has been conducted. This study aimed to synthesize and characterize these complexes, providing valuable data on Domperidone's interaction with other compounds (Al-Saif et al., 2019).
Wastewater Analysis
- Domperidone has been detected in wastewater from pharmaceutical industries, leading to research on developing methods for its analysis in such environments. This involves using techniques like HPLC-SPE for sensitive and reproducible measurements (Ali et al., 2006).
Nanocrystal Bioavailability
- Studies have focused on fabricating Domperidone nanocrystals to boost oral bioavailability. These nanocrystals show enhanced dissolution rates and bioavailability compared to unprocessed drug substances, indicating potential improvements in drug delivery systems (Ndlovu et al., 2018).
3D Printed Tablets for Drug Delivery
- Fused Deposition Modeling (FDM) 3D printing has been used to prepare intragastric floating sustained release tablets of Domperidone. This novel approach indicates a potential shift in drug delivery methodologies, allowing for more controlled and sustained release of medication (Chai et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[3-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propyl]-3-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34ClN7O3/c33-22-11-12-27-25(21-22)35-31(42)40(27)23-13-19-36(20-14-23)15-5-17-38-28-9-3-4-10-29(28)39(32(38)43)18-6-16-37-26-8-2-1-7-24(26)34-30(37)41/h1-4,7-12,21,23H,5-6,13-20H2,(H,34,41)(H,35,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMCTMMMTSTPET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5N(C4=O)CCCN6C7=CC=CC=C7NC6=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34ClN7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Domperidone impurity E | |
CAS RN |
1346602-50-3 | |
| Record name | 1-(3-(4-(5-Chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl)propyl)-3-(3-(2-oxo-3H-benzimidazol-1-yl)propyl)benzimidazol-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346602503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-(4-(5-CHLORO-2-OXO-3H-BENZIMIDAZOL-1-YL)PIPERIDIN-1-YL)PROPYL)-3-(3-(2-OXO-3H-BENZIMIDAZOL-1-YL)PROPYL)BENZIMIDAZOL-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SU3NPR78Z6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



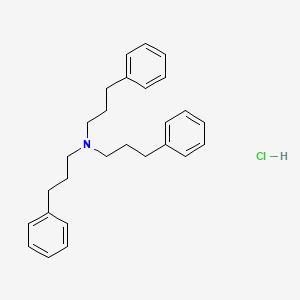

![Methyl 3-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B602169.png)
![1-((2'-Cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B602173.png)

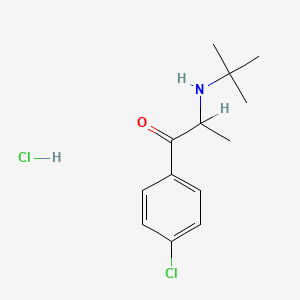
![2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B602180.png)
